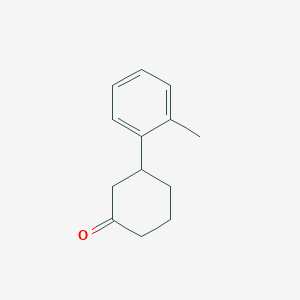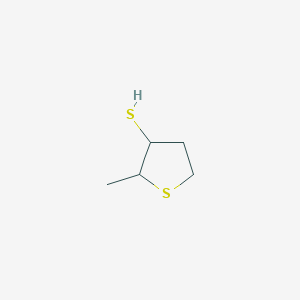
N'-Hydroxy-4-methoxypiperidine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-4-methoxypiperidine-4-carboximidamide is a chemical compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with hydroxy and methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-4-methoxypiperidine-4-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and methoxy reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for N’-Hydroxy-4-methoxypiperidine-4-carboximidamide are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxy-4-methoxypiperidine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-4-methoxypiperidine-4-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N’-Hydroxy-4-methoxypiperidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxypiperidine: Shares the piperidine ring structure but lacks the methoxy and carboximidamide groups.
4-Methoxypiperidine: Similar to N’-Hydroxy-4-methoxypiperidine-4-carboximidamide but without the hydroxy and carboximidamide groups.
Piperidine Derivatives: A broad class of compounds with various substitutions on the piperidine ring.
Uniqueness
N’-Hydroxy-4-methoxypiperidine-4-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H15N3O2 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
N'-hydroxy-4-methoxypiperidine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3O2/c1-12-7(6(8)10-11)2-4-9-5-3-7/h9,11H,2-5H2,1H3,(H2,8,10) |
InChI-Schlüssel |
CTPUMMWIIMOWKZ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1(CCNCC1)/C(=N/O)/N |
Kanonische SMILES |
COC1(CCNCC1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13078890.png)





![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)




